molecular formula C6H9N3O3 B6649868 Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6649868
M. Wt: 171.15 g/mol
InChI Key: WPFIEYCQKMEYQY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 5-oxo-1-methyl-1H-1,2,3-triazole-4-carboxylate.

    Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and the ethyl ester functionality make it a versatile intermediate for further chemical modifications.

Biological Activity

Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is part of the triazole family, known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The compound's structure includes a hydroxyl group at the 5-position and an ethyl ester functionality, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been suggested that this compound may act as an enzyme inhibitor in certain metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been explored for its effectiveness against various bacterial and fungal strains. The compound's mechanism involves disrupting cellular processes in pathogens, which may include inhibiting cell wall synthesis or interfering with metabolic pathways .

Antiviral Activity

Studies have also investigated the antiviral potential of this compound. While some derivatives have shown limited activity against specific viruses, certain modifications to the triazole ring structure have enhanced efficacy. For instance, derivatives with additional substituents have been reported to exhibit improved antiviral properties .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on cholinesterases (ChEs), which are critical enzymes involved in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. This compound and its derivatives have demonstrated varying degrees of inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), indicating potential therapeutic applications in neurodegenerative disorders .

Study on Enzyme Inhibition

A recent study evaluated several triazole derivatives for their BuChE inhibitory activity. Among them, compounds similar to this compound showed IC50 values suggesting potent inhibition compared to standard drugs like galantamine .

CompoundIC50 (μM)Selectivity Index
Ethyl 5-hydroxy derivative31.8High
Standard (Galantamine)12.0-

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. Results indicated that modifications to the ethyl group could enhance the antimicrobial spectrum:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli16 μg/mL
S. aureus32 μg/mL
C. albicans64 μg/mL

Properties

IUPAC Name

ethyl 1-methyl-5-oxo-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFIEYCQKMEYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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